2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-bromo-acryloylamino]-benzoic acid
Overview
Description
The compound “2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-bromo-acryloylamino]-benzoic acid” is a complex organic molecule. It contains several functional groups, including a benzyloxy group, a methoxy group, a bromo group, an acryloylamino group, and a carboxylic acid group .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure and the functional groups it contains. These properties could include things like melting point, boiling point, solubility, and stability .Scientific Research Applications
Anticancer Applications
Cinnamic acid derivatives, including compounds structurally related to 2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-bromo-acryloylamino]-benzoic acid, have been extensively studied for their anticancer properties. These compounds' reactive sites—substitution at the phenyl ring, addition at the α,β- unsaturation, and the carboxylic acid functionality—offer a plethora of chemical modifications, making them promising agents in antitumor research. Studies suggest that various cinnamoyl acids, esters, amides, hydrazides, and related derivatives show significant antitumor efficacy, highlighting the underutilized potential of these compounds in medicinal chemistry since their first clinical use in 1905 (De, Baltas, & Bedos-Belval, 2011).
Anti-inflammatory Applications
Research on salicylic acid derivatives, closely related to the chemical structure of interest, indicates their significant anti-inflammatory and analgesic activity. Notably, a novel salicylic acid derivative, 2-((3 (chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl), has emerged as a potential alternative to acetylsalicylic acid (ASA), demonstrating promising COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity. This underscores the potential of utilizing compounds within this chemical family for "new" drug development, aiming at substituting traditional ASA with alternatives that might offer reduced gastric toxicity and enhanced therapeutic benefits (Tjahjono et al., 2022).
Advanced Oxidation Processes
The degradation of organic pollutants through advanced oxidation processes (AOPs) is a critical area of environmental research, where derivatives of cinnamic and salicylic acids could play a significant role. The study of acetaminophen degradation by AOPs, for instance, provides insights into the potential use of related chemical structures in enhancing the degradation efficiency of recalcitrant compounds in aqueous media. The identification of various by-products and their biotoxicity in such processes not only contributes to the understanding of degradation pathways but also highlights the ecological implications of releasing these compounds into the environment without adequate treatment (Qutob et al., 2022).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[[(Z)-2-bromo-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enoyl]amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrNO5/c1-30-22-14-17(11-12-21(22)31-15-16-7-3-2-4-8-16)13-19(25)23(27)26-20-10-6-5-9-18(20)24(28)29/h2-14H,15H2,1H3,(H,26,27)(H,28,29)/b19-13- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRZYZCTEWSPQN-UYRXBGFRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C(=O)NC2=CC=CC=C2C(=O)O)Br)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(/C(=O)NC2=CC=CC=C2C(=O)O)\Br)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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